5-iodo-6-methyl-1H-pyrimidin-4-one
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Overview
Description
5-Iodo-6-methyl-1H-pyrimidin-4-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are key components in various biological molecules, including nucleic acids. The presence of iodine and methyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-6-methyl-1H-pyrimidin-4-one typically involves the iodination of 6-methyl-1H-pyrimidin-4-one. One common method is the reaction of 6-methyl-1H-pyrimidin-4-one with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-6-methyl-1H-pyrimidin-4-one can undergo oxidation reactions, where the methyl group may be oxidized to a carboxyl group, forming 5-iodo-6-carboxy-1H-pyrimidin-4-one.
Reduction: The compound can also undergo reduction reactions, where the iodine atom may be reduced to a hydrogen atom, forming 6-methyl-1H-pyrimidin-4-one.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, the iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.
Major Products:
Oxidation: 5-Iodo-6-carboxy-1H-pyrimidin-4-one.
Reduction: 6-Methyl-1H-pyrimidin-4-one.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Iodo-6-methyl-1H-pyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate the role of iodine-containing compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-iodo-6-methyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodine atom can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic effects. The exact molecular targets and pathways involved would vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
6-Methyl-1H-pyrimidin-4-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-methyl-1H-pyrimidin-4-one: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
5-Chloro-6-methyl-1H-pyrimidin-4-one:
Uniqueness: The presence of the iodine atom in 5-iodo-6-methyl-1H-pyrimidin-4-one makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with biological targets and different reactivity patterns in chemical reactions. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
5-iodo-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNGJGWIEPTDEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=CN1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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